molecular formula C18H20ClFN2O3S B10965900 1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B10965900
M. Wt: 398.9 g/mol
InChI Key: VNWHMPABXOSJAD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzyl chloride, 4-methoxybenzenesulfonyl chloride, and piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

    Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The methoxyphenylsulfonyl group also contributes to its distinct properties compared to other piperazine derivatives.

Properties

Molecular Formula

C18H20ClFN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H20ClFN2O3S/c1-25-15-3-5-16(6-4-15)26(23,24)22-10-8-21(9-11-22)13-14-2-7-18(20)17(19)12-14/h2-7,12H,8-11,13H2,1H3

InChI Key

VNWHMPABXOSJAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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